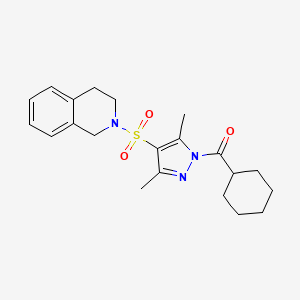
Cyclohexyl(4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone” is a complex organic molecule. It contains a cyclohexyl group, a 3,4-dihydroisoquinoline sulfonyl group, and a 3,5-dimethyl-1H-pyrazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group is a nitrogen-containing heterocyclic compound . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the resources.Wissenschaftliche Forschungsanwendungen
- Verbindungen, die diese Einheit enthalten, haben sich als Antidepressiva, Antihypertensiva, Antiulzera und Analgetika gezeigt. Sie werden auch auf ihre Hemmung der HIV-1-Integrase, Schizophrenie, Angstzustände und Krebschemotherapie untersucht .
- DHQ-Derivate wurden auf ihre pharmakologischen Eigenschaften untersucht und gelten als privilegierte Gerüststrukturen für die Medikamentenentwicklung .
- Diese Reaktion führt zur direkten Bildung von C–N- und C–C-Bindungen über eine Tandem-Cyclisierung, was sie zu einer wertvollen Methode zur Herstellung komplexer heterocyclischer Gerüststrukturen macht .
Medizinische Chemie und Medikamentenentwicklung
Privilegierte Gerüststruktur in der Medikamentenentwicklung
Bildung von C–N- und C–C-Bindungen
Antagonisten und Rezeptormodulatoren
Synthese von Naturstoffen
Mehrkomponentenreaktionen und Grüne Chemie
Zusammenfassend lässt sich sagen, dass die Verbindung “Cyclohexyl(4-((3,4-Dihydroisochinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanon” vielversprechend in der medizinischen Chemie, der Medikamentenentwicklung und der Synthese von Naturstoffen ist. Seine einzigartige Struktur und seine vielseitige Reaktivität machen es zu einem spannenden Forschungsgebiet. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht zu fragen! 😊 .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential bioactivity. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and investigating its potential uses in various fields .
Wirkmechanismus
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of AKR1C3, thereby affecting the metabolism of hormones.
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of hormones, particularly those involved in the development and progression of hormone-dependent cancers such as breast and prostate cancer . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 activity, which can potentially disrupt the metabolism of hormones and slow the progression of hormone-dependent cancers
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZJPWDHNIEFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)
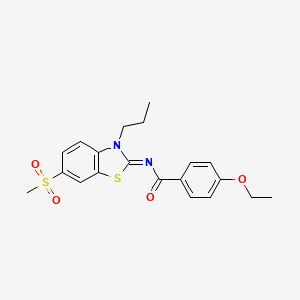
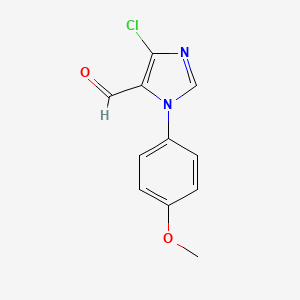
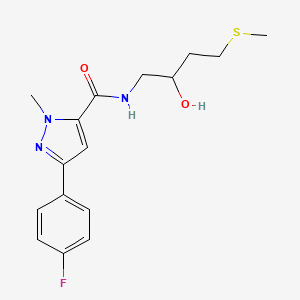
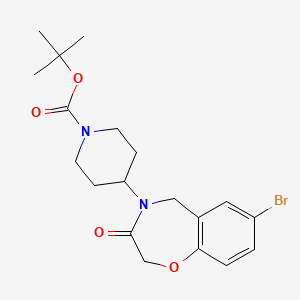


![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
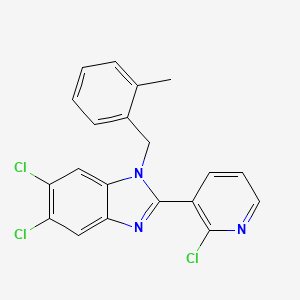
![2-chloro-N-cyclopentyl-N-[2-(4-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2389544.png)